molecular formula C50H64F2O10 B12768597 Triluma

Triluma

Cat. No.: B12768597
M. Wt: 863.0 g/mol
InChI Key: ATTPXNCCXYEULE-JOBJWGHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triluma is a topical cream used primarily for the treatment of moderate to severe melasma on the face. It is a combination of three active ingredients: fluocinolone acetonide, hydroquinone, and tretinoin. Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone is a melanin synthesis inhibitor that lightens the skin, and tretinoin is a retinoid that promotes skin cell turnover .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Fluocinolone Acetonide: This compound is synthesized through the fluorination of prednisolone.

    Hydroquinone: Hydroquinone is prepared by the reduction of p-benzoquinone using sodium bisulfite.

    Tretinoin: Tretinoin is synthesized from the oxidation of retinene to form all-trans-retinoic acid.

Industrial Production Methods

The industrial production of this compound involves the combination of the three active ingredients in a hydrophilic cream base. The cream base typically contains excipients such as butylated hydroxytoluene, cetyl alcohol, citric acid, glycerin, glyceryl stearate, magnesium aluminum silicate, methyl gluceth-10, methylparaben, PEG-100 stearate, propylparaben, purified water, sodium metabisulfite, stearic acid, and stearyl alcohol .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Aqueous medium, organic solvents such as ethanol or acetone.

Major Products

    Benzoquinone: Formed from the oxidation of hydroquinone.

    Retinol: Formed from the reduction of tretinoin.

Scientific Research Applications

Triluma has several scientific research applications, particularly in the fields of dermatology and cosmetic science. It is used in the treatment of melasma, a condition characterized by dark, discolored patches on the skin. The combination of fluocinolone acetonide, hydroquinone, and tretinoin works synergistically to reduce pigmentation and improve skin appearance .

In addition to its dermatological applications, this compound is also studied for its potential use in treating other hyperpigmentation disorders and inflammatory skin conditions. Research is ongoing to explore its efficacy in combination with other treatments such as laser therapy and chemical peels .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H64F2O10

Molecular Weight

863.0 g/mol

IUPAC Name

benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1

InChI Key

ATTPXNCCXYEULE-JOBJWGHLSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O

Origin of Product

United States

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